molecular formula C7H4BrN3O2 B1377546 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1638763-74-2

5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B1377546
CAS No.: 1638763-74-2
M. Wt: 242.03 g/mol
InChI Key: BUQMKBUEOFOPST-UHFFFAOYSA-N
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Description

5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a compound with the molecular weight of 256.06 . It is a solid substance with a white to off-white color .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in the literature . The synthesis involves the use of 5-bromo-2,4-dichloropyrimidine as a starting material . The process includes selective N-alkylation, Pd-catalyzed Sonogashira coupling, and cyclization .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is noted as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 241.0±50.0 °C and a predicted density of 2.00±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Chemical Synthesis and Characterization

Initial research involving 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid dates back to studies on basic esters of substituted pyrimidine-4-carboxylic acids. These compounds were synthesized and characterized, laying foundational knowledge for their chemical properties and potential applications in various fields, including medicinal chemistry (Grant, Winthrop, & Seemann, 1956).

Antitumor and Antifolate Activity

A significant area of application for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives is in the development of antitumor agents. Research has demonstrated the synthesis and antitumor activity of novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors. These inhibitors target purine biosynthesis with selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry, showing potent in vitro and in vivo antitumor activity (Wang et al., 2010).

Antiviral and Antiproliferative Evaluation

Further extending its utility, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their antiproliferative and antiviral properties. Certain acyclic 6-substituted pyrrolo[2,3-d]-pyrimidine nucleoside analogs, related to sangivamycin and toyocamycin, have been synthesized and tested for their biological activity, demonstrating the compound's potential in developing treatments against viral infections and cancer proliferation (Swayze et al., 1992).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, which indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting signals to downstream factors both inside and outside the cell . PAK4 is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

This compound acts as a competitive inhibitor of PAK4 . The compound interacts with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of PAK4 by this compound affects various biochemical pathways. PAK4 is a key effector in several signaling pathways, including those involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . By inhibiting PAK4, the compound disrupts these pathways, potentially leading to reduced cell growth and proliferation, and increased apoptosis and senescence .

Pharmacokinetics

Its predicted properties include a boiling point of 2410±500 °C and a density of 200±01 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of PAK4, leading to disruptions in the signaling pathways it is involved in . This can result in molecular and cellular effects such as reduced cell growth and proliferation, and increased apoptosis and senescence .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2–8 °C under inert gas . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.

Properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQMKBUEOFOPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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